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Compound of Interest
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Cat. No.: B8232339 Get Quote

Abstract: This document provides a comprehensive technical overview of the molecular and

electronic structure of tris(dibenzoylmethanato)iron(III), or Fe(dbm)₃. It is intended for

researchers, scientists, and professionals in drug development who may utilize this

organometallic complex in catalysis and synthesis. This guide covers its structural properties,

spectroscopic signature, and relevant experimental methodologies, supported by

computational insights.

Molecular and Electronic Structure
Tris(dibenzoylmethanato)iron(III) is a coordination complex with the chemical formula

C₄₅H₃₃FeO₆ and a molecular weight of approximately 725.6 g/mol . The central atom is an

iron(III) ion (Fe³⁺), which possesses a d⁵ electronic configuration and typically exists in a high-

spin state within this complex.

The iron center is coordinated by three dibenzoylmethanato (dbm) ligands. The dbm ligand, the

conjugate base of dibenzoylmethane, acts as a bidentate chelating agent, binding to the iron

ion through its two oxygen atoms. This chelation forms a highly stable six-membered ring

structure, a characteristic feature of metal β-diketonate complexes. The coordination of three

bidentate ligands results in a six-coordinate complex with a distorted octahedral geometry

around the iron center.

Due to the arrangement of the three asymmetric chelate ligands, Fe(dbm)₃ can exist as two

possible geometric isomers:
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Facial (fac): Where the three coordinating oxygen atoms of one type are on one face of the

octahedron.

Meridional (mer): Where the three coordinating oxygen atoms of one type are in a plane that

also contains the central metal ion.

For some similar tris(β-diketonato)iron(III) complexes, the mer isomer has been found to be

more stable, though a definitive study on the predominant isomer of Fe(dbm)₃ in solid-state or

solution was not identified.
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Logical relationship of the Fe(dbm)₃ complex structure.

Crystallographic and Structural Data
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While a detailed single-crystal X-ray diffraction study for tris(dibenzoylmethanato)iron(III) is not

readily available in public crystallographic databases, structural parameters can be reliably

inferred from closely related iron(III) β-diketonate complexes. The Fe-O bond lengths in such

compounds are typically in the range of 1.9 to 2.1 Å. The overall structure is that of a propeller-

like arrangement of the ligands around the central iron atom. A representative crystal structure

image from one study confirms the octahedral coordination environment.

Parameter Typical Value Range
Reference Compound
Class

Fe—O Bond Length 1.9 - 2.1 Å
Iron(III) β-diketonate

complexes

Coordination Geometry Distorted Octahedral Tris(acetylacetonato)iron(III)

Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and electronic properties of

Fe(dbm)₃.

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of Fe(dbm)₃ is defined by

intense absorption bands located in the near-ultraviolet range, typically between 270 and 380

nm. These high-intensity bands are primarily assigned to ligand-to-metal charge transfer

(LMCT) transitions. The exact position and intensity of these bands can be influenced by the

solvent environment, a phenomenon known as solvatochromism.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopies provide a

detailed fingerprint of the molecule's covalent bonds. The spectra for Fe(dbm)₃ are dominated

by the vibrational modes of the dibenzoylmethanato ligand. The coordination of the ligand to

the iron center can be confirmed by shifts in the C=O and C=C stretching frequencies

compared to the free ligand, as well as the appearance of new bands corresponding to Fe-O

vibrations in the far-IR region.
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Spectroscopic Technique Region / Wavelength Assignment

UV-Vis Spectroscopy 270 - 380 nm
Ligand-to-Metal Charge

Transfer (LMCT)

Infrared Spectroscopy 1500 - 1600 cm⁻¹
C=O and C=C stretching

modes of the ligand

Infrared Spectroscopy 400 - 600 cm⁻¹ Fe—O stretching modes

Experimental Protocols
Synthesis of Tris(dibenzoylmethanato)iron(III)
The most common laboratory synthesis involves a ligand substitution reaction.

Materials:

Iron(III) chloride (FeCl₃), anhydrous

Dibenzoylmethane (dbmH)

Ethanol, absolute

A suitable base (e.g., sodium hydroxide or ammonia solution)

Procedure:

Dissolve iron(III) chloride in absolute ethanol.

In a separate flask, dissolve three molar equivalents of dibenzoylmethane in ethanol. To

facilitate the deprotonation of the β-diketone, a stoichiometric amount of a base is slowly

added to this solution.

Slowly add the iron(III) chloride solution to the dibenzoylmethane solution with constant

stirring.

The reaction mixture is typically heated to reflux for a period of 1-2 hours to ensure the

reaction goes to completion.
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Upon cooling, the product, tris(dibenzoylmethanato)iron(III), precipitates as a red or dark-

colored solid.

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted

starting materials, and then dried under vacuum.
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General workflow for the synthesis of Fe(dbm)₃.

X-ray Crystallographic Analysis
To determine the precise three-dimensional arrangement of atoms, single-crystal X-ray

diffraction is the definitive method. The following is a general protocol based on that used for

analogous compounds like Fe(acac)₃.

Procedure:

Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a

saturated solution of Fe(dbm)₃ in an appropriate solvent system (e.g.,

dichloromethane/hexane).

Data Collection: Mount a suitable crystal on a diffractometer (e.g., a Bruker SMART APEXII

CCD). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal

vibrations. Mo Kα radiation is typically used.
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Data Reduction: Process the raw diffraction data. This includes integration of reflection

intensities and applying corrections for factors like absorption (e.g., using a multi-scan

method like SADABS).

Structure Solution and Refinement: Solve the crystal structure using direct methods or

Patterson methods. Refine the structural model against the experimental data to minimize

the difference between observed and calculated structure factors. This iterative process

yields precise atomic coordinates, bond lengths, and bond angles.

Computational Analysis and Validation
Modern research heavily relies on computational chemistry, particularly Density Functional

Theory (DFT), to complement experimental findings.

Applications of DFT for Fe(dbm)₃:

Geometry Optimization: Calculate the lowest energy structure of the complex, providing

theoretical bond lengths and angles for comparison with experimental X-ray data.

Electronic Structure Analysis: Investigate the nature of the frontier molecular orbitals (HOMO

and LUMO) to understand electronic transitions and redox behavior. DFT studies have

shown that while oxidation of these complexes is typically metal-centered, reduction

processes can have significant ligand character.

Spectra Simulation: Predict UV-Vis and IR spectra to aid in the assignment of experimental

bands.

Redox Potential Calculation: Computationally determine the Fe(III)/Fe(II) reduction potential,

which is a key parameter for its application in catalysis and electrochemistry.
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Workflow integrating experimental and computational analysis.

Relevance in Research and Drug Development
While not a therapeutic agent itself, Fe(dbm)₃ is a significant compound for professionals in

drug development due to its role as an inexpensive and effective catalyst. Iron catalysis is a

growing field in green chemistry, offering an alternative to more expensive and toxic heavy

metals. Fe(dbm)₃ is used in various organic transformations, including iron-catalyzed cross-

coupling reactions, which are fundamental for synthesizing complex molecular architectures

found in many pharmaceutical compounds. Its ability to facilitate the formation of carbon-

carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of novel

chemical entities for drug discovery pipelines. The complex also serves as a precursor in
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materials science for creating iron oxide thin films via Metal-Organic Chemical Vapor

Deposition (MOCVD).

To cite this document: BenchChem. [A Technical Guide to the Molecular Structure of
Tris(dibenzoylmethanato)iron(III)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8232339#molecular-structure-of-tris-
dibenzoylmethanato-iron-iii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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